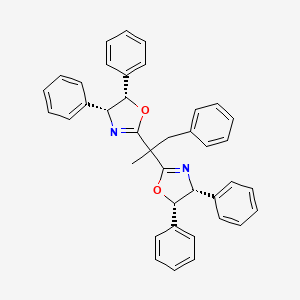![molecular formula C14H20SiZr B6291600 Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium CAS No. 131761-40-5](/img/structure/B6291600.png)
Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium (DMDMZ) is an organometallic compound composed of two methylcyclopentadienyl ligands, two dimethylsilyl ligands, and a zirconium atom. It is a versatile reagent used in organometallic and organic synthesis, and is of particular interest due to its ability to mediate a variety of reactions with a wide range of substrates. In addition, DMDMZ has been studied for its potential applications in biochemistry, medicine, and materials science.
Wissenschaftliche Forschungsanwendungen
Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium has been studied for its potential applications in biochemistry, medicine, and materials science. In biochemistry, it has been used as a catalyst for the synthesis of nucleoside analogues, which are used in the treatment of viral infections. In medicine, it has been studied for its potential in the synthesis of drugs and pharmaceuticals. In materials science, it has been used as a catalyst for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium is based on its ability to mediate a variety of reactions with a wide range of substrates. It has been shown to be effective in the synthesis of nucleoside analogues, drugs, and polymers, and is also capable of mediating a variety of other reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies. In addition, it has been shown to be effective in the synthesis of nucleoside analogues, drugs, and polymers, and is also capable of mediating a variety of other reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium in laboratory experiments has several advantages. It is a versatile reagent that is capable of mediating a variety of reactions with a wide range of substrates. In addition, it is non-toxic and non-mutagenic, making it safe to use in laboratory experiments. However, there are also some limitations to its use. For example, the reaction conditions required for the synthesis of this compound can be difficult to control, and the product may be contaminated with other compounds.
Zukünftige Richtungen
There are several potential future directions for the use of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium. For example, it could be used in the synthesis of new drugs and pharmaceuticals, or as a catalyst for the synthesis of polymers and other materials. In addition, it could be studied for its potential applications in biochemistry and medicine. Finally, further research could be conducted to improve the synthesis of this compound and to develop new methods for its use in laboratory experiments.
Synthesemethoden
Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium is typically synthesized through a two-step process. The first step involves the reaction of a zirconocene dichloride complex with dimethylsilyl chloride in the presence of a base such as triethylamine. The second step involves the addition of methylcyclopentadiene to the reaction mixture. The resulting product is a this compound complex.
Eigenschaften
IUPAC Name |
carbanide;di(cyclopenta-2,4-dien-1-yl)-dimethylsilane;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Si.2CH3.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H3;/q-2;2*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHPFDYAYTPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C[Si](C)([C-]1C=CC=C1)[C-]2C=CC=C2.[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20SiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride](/img/structure/B6291526.png)
![[S(R)]-N-[(S)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291530.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291544.png)
![[S(R)]-N-[(1S)-1-[1,1'-biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291549.png)
![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)
![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291558.png)
![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyPh][2-(dicyclohexylphosphino)Ph]Me]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6291564.png)

![[S(R)]-N-[(R)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291575.png)



